molecular formula C8H7BrN2O B596313 (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol CAS No. 1315363-27-9

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

Cat. No.: B596313
CAS No.: 1315363-27-9
M. Wt: 227.061
InChI Key: UWALRROTOZSRTI-UHFFFAOYSA-N
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Description

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require a base, making the process efficient and versatile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate is commonly used.

    Reduction: Hydrogenation or metal hydrides can be employed.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under mild conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodoimidazo[1,2-a]pyridine
  • 3-Chloroimidazo[1,2-a]pyridine
  • 3-Fluoroimidazo[1,2-a]pyridine

Uniqueness

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of the bromine atom, which provides distinct reactivity and allows for specific functionalization that may not be possible with other halogenated derivatives. This uniqueness makes it a valuable compound in the synthesis of novel bioactive molecules and materials .

Properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWALRROTOZSRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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